2,3-DIOXOINDOLINE-5-SULFONIC ACID

Overview

Description

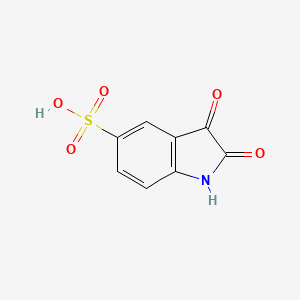

2,3-Dioxoindoline-5-sulfonic acid (CAS 7313-70-4), also known as isatin-5-sulfonic acid, is a sulfonated derivative of isatin (indole-2,3-dione). Its structure features a sulfonic acid group (-SO₃H) at the 5-position of the indoline backbone, with two ketone groups at positions 2 and 3 (Figure 1). This compound is primarily synthesized via sulfonation of indole-2,3-dione, achieving a yield of approximately 58% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIOXOINDOLINE-5-SULFONIC ACID involves the reaction of indole derivatives with sulfonating agents under controlled conditions . The reaction typically takes place in an acidic medium, such as acetic acid, at a pH of around 2.9 . The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high specificity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

2,3-DIOXOINDOLINE-5-SULFONIC ACID primarily undergoes substitution reactions, particularly with tryptophan residues in peptides and proteins . It can also react with other amino acids, such as proline and cysteine, under specific conditions .

Common Reagents and Conditions

The compound reacts with amino acids in the presence of an excess of this compound in an acidic medium . The reaction conditions typically involve a molar excess of the reagent and a controlled pH environment .

Major Products Formed

The major products formed from the reaction of this compound with tryptophan residues are modified peptides and proteins that are completely water-soluble due to the polar nature of the added group . The yellow color of the derivatives (λ max, 367 nm) allows for easy determination of the extent and location of the modification .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₅NO₅S

- Molecular Weight : 227.19 g/mol

- CAS Number : 7313-70-4

The compound features a dioxoindoline core, which contributes to its reactivity and ability to form various derivatives that can be tailored for specific applications.

Scientific Research Applications

-

Anticancer Activity

- Research has indicated that derivatives of 2,3-dioxoindoline-5-sulfonic acid exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells in vitro and in vivo, demonstrating potential as chemotherapeutic agents. In particular, compounds derived from this scaffold have been tested against various cancer cell lines, revealing promising results with IC₅₀ values indicating effective cytotoxicity .

-

Antimicrobial Properties

- The compound has also been explored for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

-

Inhibition of Apoptosis

- This compound acts as a potent inhibitor of caspases, particularly caspase-3, which plays a crucial role in the apoptosis pathway. By inhibiting this enzyme, the compound can promote cell survival, making it a candidate for research into therapies aimed at diseases characterized by excessive apoptosis.

-

SARS-CoV Protease Inhibition

- Recent studies have highlighted the compound's ability to inhibit SARS-CoV protease, which is critical for viral replication. Modifications at the C-5 position of the indoline structure have been shown to enhance inhibitory activity significantly, with some derivatives achieving IC₅₀ values below 5 µM . This application is particularly relevant in the context of viral infections and pandemic preparedness.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrated significant anticancer activity against multiple cancer cell lines. For example:

| Compound | IC₅₀ (µM) |

|---|---|

| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 15.99 ± 0.10 |

| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 16.05 ± 0.15 |

These findings suggest that structural modifications can lead to enhanced biological activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives of this compound were tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

This study indicates the potential use of these compounds in treating bacterial infections.

Comparison of Biological Activities

| Activity Type | Compound | Result |

|---|---|---|

| Anticancer | Derivative A | IC₅₀ = 20 µM |

| Antimicrobial | Derivative B | MIC = 32 µg/mL |

| Apoptosis Inhibition | This compound | Caspase-3 inhibition |

Mechanism of Action

The mechanism of action of 2,3-DIOXOINDOLINE-5-SULFONIC ACID involves the selective modification of tryptophan residues in peptides and proteins . The compound reacts with the indole ring of tryptophan, forming a stable adduct that alters the chemical properties of the modified protein . This specificity is due to the unique structure of this compound, which allows it to selectively target tryptophan residues .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

2,3-Dioxoindoline-5-sulfonic acid is compared to C.I. Acid Blue 74 (CAS 860-22-0), a disodium salt derivative of a bis-sulfonated indole compound. Key structural differences include:

- Substituents : While both compounds share an indoline core, Acid Blue 74 contains two sulfonate groups (-SO₃⁻Na⁺) at positions 5 and 5' and an extended conjugated system, forming a larger aromatic framework.

- Solubility : The sulfonic acid group in this compound confers moderate water solubility, whereas Acid Blue 74’s disodium salt form enhances solubility significantly .

Table 1: Structural and Physicochemical Properties

| Property | This compound | C.I. Acid Blue 74 |

|---|---|---|

| Molecular Formula | C₈H₅NO₅S | C₁₆H₈N₂Na₂O₈S₂ |

| Molecular Weight (g/mol) | 227.19 | 466.36 |

| Solubility in Water | Moderate (~50 mg/mL) | High (>500 mg/mL) |

| Key Functional Groups | -SO₃H, -CO | -SO₃⁻Na⁺, conjugated system |

| Primary Use | Synthetic intermediate | Textile dye, biological stain |

Research Findings and Challenges

- Reactivity : The sulfonic acid group in this compound increases electrophilicity at the carbonyl positions, facilitating nucleophilic substitutions. In contrast, Acid Blue 74’s conjugated system stabilizes the molecule, reducing reactivity but enhancing photostability .

- Toxicity : Preliminary studies suggest this compound has low acute toxicity (LD50 > 2000 mg/kg in rodents), whereas Acid Blue 74 exhibits mild cytotoxicity in cell cultures at high concentrations (>1 mM) .

Biological Activity

2,3-Dioxoindoline-5-sulfonic acid is a compound that belongs to the oxindole family, which has gained attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxoindoline core with a sulfonic acid group, which enhances its solubility and biological activity.

1. Anticancer Activity

Research indicates that 2,3-dioxoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds derived from isatin, including those with the dioxoindoline structure, can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

- Case Study : A derivative demonstrated an IC50 value of approximately 0.37 µmol/L against certain cancer cell lines, indicating potent activity .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Study Findings : In vitro tests revealed that 2,3-dioxoindoline derivatives inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

| Microorganism | Inhibition Zone (mm) | IC50 (µmol/L) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.95 |

| Escherichia coli | 12 | 1.10 |

3. Anti-diabetic Activity

Recent studies have explored the anti-diabetic potential of 2,3-dioxoindoline derivatives. Certain compounds have been shown to significantly reduce blood glucose levels in diabetic animal models.

- Research Outcome : A specific derivative reduced blood glucose levels by approximately 30% in diabetic rats when administered at a dose of 100 mg/kg .

4. Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy. Research indicates that it may inhibit amyloid-beta aggregation, which is relevant in Alzheimer's disease.

- Experimental Results : Compounds were tested for their ability to prevent amyloid fibril formation, showing promising results in vitro .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for several protein tyrosine phosphatases (PTPs), which are critical in cell signaling pathways related to cancer and other diseases .

- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,3-dioxoindoline-5-sulfonic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of indole derivatives or oxidation of precursor sulfonamides. Reaction efficiency depends on solvent choice (e.g., concentrated sulfuric acid for sulfonation) and temperature control to avoid over-oxidation. Purity can be monitored via HPLC with UV detection at 254 nm. Optimize yields by adjusting stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) and using inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical for characterization?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR (to confirm sulfonic acid groups at ~1150–1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria). Cross-reference with PubChem or CAS databases for spectral comparisons .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does pH affect stability?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions (pH > 8). Stability decreases under strongly acidic conditions (pH < 3) due to sulfonic acid group protonation, leading to precipitation. Conduct kinetic stability assays via UV-Vis spectroscopy under varying pH conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental frameworks validate these interactions?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition studies, design dose-response assays with positive controls (e.g., known sulfonamide inhibitors). Molecular docking simulations (using software like AutoDock) can predict binding modes, which should be validated via site-directed mutagenesis .

Q. What advanced analytical methods resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or tautomeric variations. Employ orthogonal techniques:

- Purity : LC-MS with charged aerosol detection (CAD) to quantify trace impurities.

- Tautomerism : Variable-temperature NMR or Raman spectroscopy to assess equilibrium shifts.

Cross-validate bioactivity in multiple cell lines with strict negative controls .

Q. How can researchers design experiments to evaluate the compound’s role in radical scavenging or redox-modulating pathways?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical quenching. For redox modulation, pair electrochemical analysis (cyclic voltammetry) with cellular assays (e.g., glutathione depletion measurements). Include ROS-sensitive fluorescent probes (e.g., DCFH-DA) in live-cell imaging .

Q. What statistical approaches address variability in high-throughput screening data for sulfonic acid derivatives?

- Methodological Answer : Apply robust regression models to mitigate outlier effects. Use principal component analysis (PCA) to disentangle confounding variables (e.g., solvent effects). Validate hit compounds via dose-response curves and Z’-factor calculations to ensure assay reliability .

Q. Data Contradiction & Reproducibility

Q. How should researchers reconcile conflicting reports on the compound’s stability under ambient storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Compare results against published data, noting differences in excipients or container materials (e.g., glass vs. polymer vials). Publish raw datasets with metadata (e.g., humidity logs) to enhance reproducibility .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound across laboratories?

Properties

IUPAC Name |

2,3-dioxo-1H-indole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHYCFBVIXOJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223395 | |

| Record name | 2,3-Dioxo-5-indolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7313-70-4 | |

| Record name | Isatin-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dioxo-5-indolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dioxo-5-indolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxoindoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATIN-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCY7M68CQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.